1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a benzodioxole ring, an acrylate moiety, and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Acryloylation: The benzodioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Derivatization: The acryloylated benzodioxole is reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions, often involving a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the piperazine moiety are key structural features that enable binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-6-4-17(5-7-18)22-10-12-23(13-11-22)21(24)9-3-16-2-8-19-20(14-16)27-15-26-19/h2-9,14H,10-13,15H2,1H3/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFLXZLJFRNNO-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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